molecular formula C13H26ClNO2 B2960139 cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride CAS No. 1909293-91-9

cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride

Cat. No.: B2960139
CAS No.: 1909293-91-9
M. Wt: 263.81
InChI Key: VGVMJXYLKUGZQO-MERQFXBCSA-N
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Description

Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is a complex organic compound that is significant in various fields, including medicinal chemistry and chemical research. Its unique structural elements give it properties that are leveraged in specific chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor containing the cyclopentyl group and a hexanoic acid derivative. The synthesis typically requires the following steps:

  • Formation of the starting ester: : Using a cyclopentanol derivative and a hexanoic acid derivative, an esterification reaction is performed.

  • Reduction and functionalization: : The ester undergoes reduction to form the corresponding alcohol, which is then functionalized to introduce the aminomethyl group.

  • Introduction of the hydrochloride: : Finally, the compound is reacted with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Industrial production often involves optimized catalytic processes to increase yield and purity, utilizing highly controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often transforming the aminomethyl group or the cyclopentyl ring.

  • Reduction: : It can be reduced at various points in its structure, typically affecting the cyclopentyl or hexanoate portions.

  • Substitution: : Common in synthetic modifications, substitution reactions usually occur at the aminomethyl group or cyclopentyl ring.

Common Reagents and Conditions

  • Oxidizing agents: : Such as KMnO₄ or H₂O₂.

  • Reducing agents: : Including NaBH₄ or LiAlH₄.

  • Substitution conditions: : Often involve halides like Cl₂ or Br₂ under specific pH conditions.

Major Products

The primary products from these reactions depend on the pathway, often resulting in derivatives of the original compound with slight structural modifications that enhance or alter its properties.

Scientific Research Applications

Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride finds extensive use in scientific research:

  • Chemistry: : As a reactant or intermediate in the synthesis of complex organic molecules.

  • Biology: : For studying its interactions with biological molecules, providing insights into cellular processes.

  • Medicine: : Explored for its potential therapeutic properties, including as a precursor to pharmaceuticals targeting specific biological pathways.

  • Industry: : Utilized in the production of specialty chemicals and as a part of synthetic routes for high-value compounds.

Mechanism of Action

The mechanism by which cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride exerts its effects involves interactions with specific molecular targets. Its aminomethyl group can form bonds with various biological receptors or enzymes, influencing signaling pathways and cellular responses. Pathways include binding to neurotransmitter receptors or inhibiting specific enzymes critical in metabolic pathways.

Comparison with Similar Compounds

Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride stands out due to its specific structural arrangement, which grants it unique reactivity and specificity. Similar compounds include:

  • Cyclopentyl (3S)-3-(aminomethyl)-4-methylhexanoate hydrochloride

  • Cyclohexyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride

These compounds share similar base structures but differ in functional groups or ring structures, impacting their reactivity and applications in different ways.

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Properties

IUPAC Name

cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2.ClH/c1-10(2)7-11(9-14)8-13(15)16-12-5-3-4-6-12;/h10-12H,3-9,14H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVMJXYLKUGZQO-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC1CCCC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC1CCCC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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